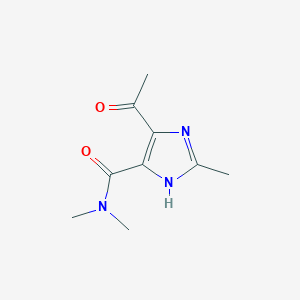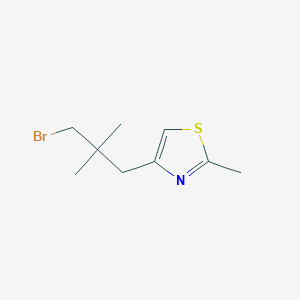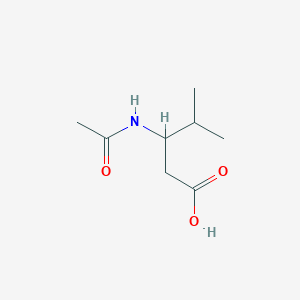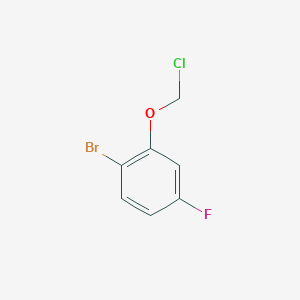
(3E)-1-Bromo-4-ethoxy-1,1-difluoro-3-methylbut-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-1-Bromo-4-ethoxy-1,1-difluoro-3-methylbut-3-en-2-one is an organic compound characterized by the presence of bromine, ethoxy, and difluoromethyl groups. This compound is notable for its unique structure, which includes a conjugated enone system. It is of interest in various fields of chemistry due to its potential reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-Bromo-4-ethoxy-1,1-difluoro-3-methylbut-3-en-2-one typically involves the bromination of a precursor molecule followed by the introduction of ethoxy and difluoromethyl groups. One common method involves the use of bromine or a brominating agent in the presence of a catalyst to achieve selective bromination. Subsequent reactions introduce the ethoxy and difluoromethyl groups under controlled conditions to ensure the desired stereochemistry and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as distillation or recrystallization. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process, ensuring consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(3E)-1-Bromo-4-ethoxy-1,1-difluoro-3-methylbut-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(3E)-1-Bromo-4-ethoxy-1,1-difluoro-3-methylbut-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It can be used in the production of specialty chemicals or as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of (3E)-1-Bromo-4-ethoxy-1,1-difluoro-3-methylbut-3-en-2-one involves its interaction with specific molecular targets. The bromine atom and the conjugated enone system play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The difluoromethyl group can enhance the compound’s stability and influence its interaction with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
(3E)-1-Bromo-4-methoxy-1,1-difluoro-3-methylbut-3-en-2-one: Similar structure but with a methoxy group instead of an ethoxy group.
(3E)-1-Bromo-4-ethoxy-1,1-difluoro-3-ethylbut-3-en-2-one: Similar structure but with an ethyl group instead of a methyl group.
(3E)-1-Chloro-4-ethoxy-1,1-difluoro-3-methylbut-3-en-2-one: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
The uniqueness of (3E)-1-Bromo-4-ethoxy-1,1-difluoro-3-methylbut-3-en-2-one lies in its specific combination of functional groups, which confer distinct reactivity and properties
Propiedades
Fórmula molecular |
C7H9BrF2O2 |
|---|---|
Peso molecular |
243.05 g/mol |
Nombre IUPAC |
(E)-1-bromo-4-ethoxy-1,1-difluoro-3-methylbut-3-en-2-one |
InChI |
InChI=1S/C7H9BrF2O2/c1-3-12-4-5(2)6(11)7(8,9)10/h4H,3H2,1-2H3/b5-4+ |
Clave InChI |
SSSPIOXDRNAHTR-SNAWJCMRSA-N |
SMILES isomérico |
CCO/C=C(\C)/C(=O)C(F)(F)Br |
SMILES canónico |
CCOC=C(C)C(=O)C(F)(F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


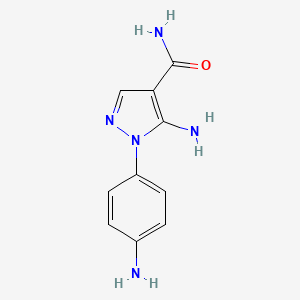
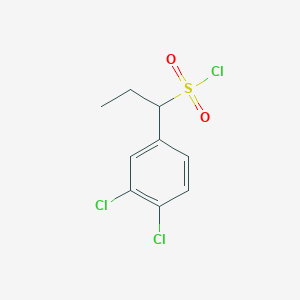

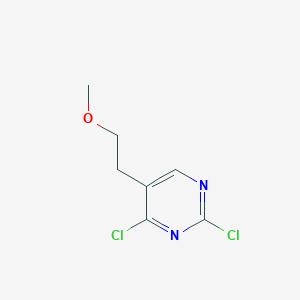
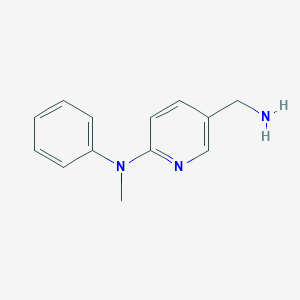
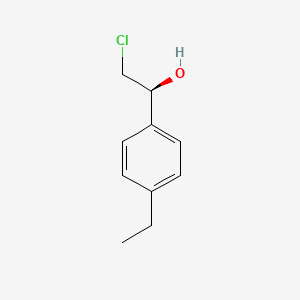
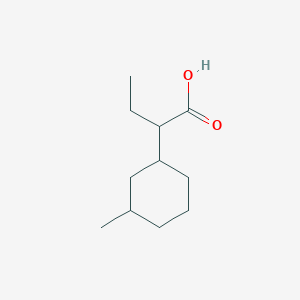
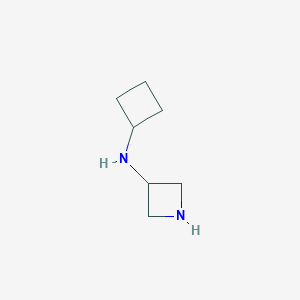
![2-Methyl-3-[(4-methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13181051.png)
